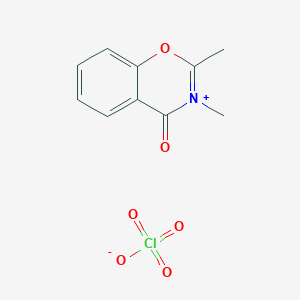![molecular formula C10H16 B14627166 Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- CAS No. 56701-52-1](/img/structure/B14627166.png)
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- is a bicyclic organic compound with the molecular formula C10H16. This compound is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane core with a methyl group and an isopropylidene group attached. It is a monoterpenoid compound, commonly found in various plant volatile oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method includes supercritical extraction or steam distillation to extract plant volatile oils, followed by solvent extraction and preparation of thin layer chromatography .
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- often involve chemical synthesis or biological fermentation. These methods are designed to produce the compound in large quantities while maintaining high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate, allowing for efficient intramolecular cyclization, cyclopropanation, and transannular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include cyclopropenes, aminocyclopropanes, and photoredox catalysts. The reactions are typically carried out under blue LED irradiation, which provides the necessary energy for the reactions to proceed .
Major Products Formed: The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters. These products are valuable building blocks for medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- has several scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of complex molecules. In biology and medicine, it serves as a building block for bioactive compounds, including potential drugs for psychiatric disorders and cancer . In the industry, it is used in the production of fragrances and flavors due to its presence in plant volatile oils .
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- involves its interaction with various molecular targets and pathways. The high ring strain of the bicyclic scaffold allows it to participate in various chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with specific receptors and enzymes in the body, exerting their effects through modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- include:
- Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-
Uniqueness: The uniqueness of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Propiedades
Número CAS |
56701-52-1 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-methyl-6-propan-2-ylidenebicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16/c1-7(2)9-8-5-4-6-10(8,9)3/h8H,4-6H2,1-3H3 |
Clave InChI |
CSIZHOMQBOGEAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C2C1(CCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


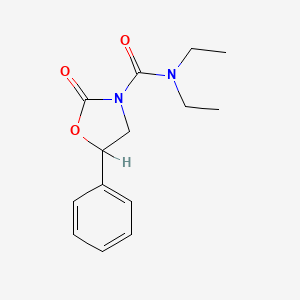
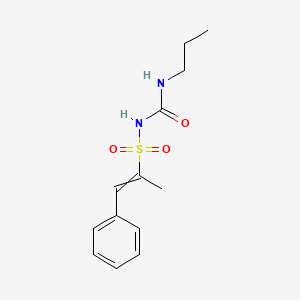

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
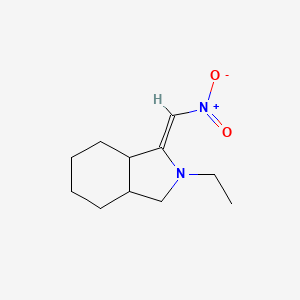
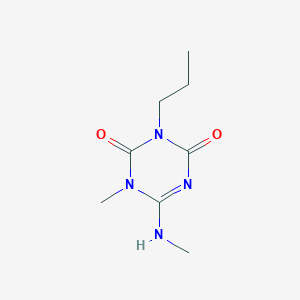
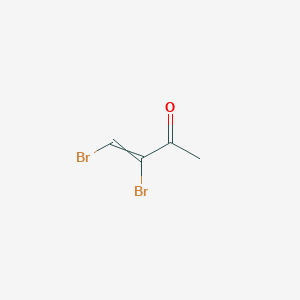

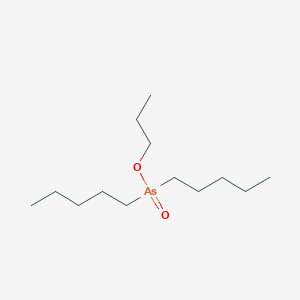
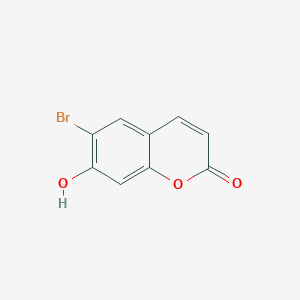
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
